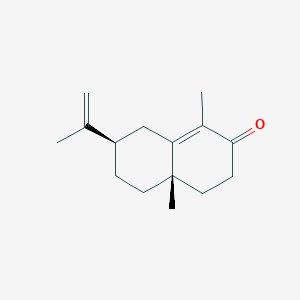
Degalactotigonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Degalactotigonin (DGT) is a natural compound extracted from Solanum nigrum L. It has been found to possess anticancer properties without serious side effects . DGT has shown potent cytotoxicity against various cancer cell lines .
Chemical Reactions Analysis
This compound has been found to inhibit proliferation, induce apoptosis, and suppress migration and invasion in osteosarcoma cells . It also inhibits EGF-induced proliferation and migration in a concentration-dependent manner .Aplicaciones Científicas De Investigación
Apoptosis and Cell Cycle Arrest in Pancreatic Cancer Cells : Degalactotigonin was found to induce apoptosis and cell cycle arrest in pancreatic cancer cells by inhibiting the EGFR signaling pathways (Hoang Le Tuan Anh et al., 2018).
Cytotoxicity in Various Cancer Cell Lines : It exhibited potent cytotoxicity against various human tumor cell lines, including HepG2, NCI-H460, MCF-7, and SF-268, particularly impacting cell viability (Xinlan Zhou et al., 2006).
Inhibition of Growth and Metastasis in Osteosarcoma : this compound inhibited the growth and metastasis of osteosarcoma by repressing the Hedgehog/Gli1 pathway through GSK3β inactivation (Zhi-qiang Zhao et al., 2017).
Impact on Triple Negative Breast Cancer Cells : It was shown to induce cytotoxicity and cell cycle arrest in triple negative breast cancer cells, suggesting potential for therapeutic applications in this challenging subtype of breast cancer (D. Hamsa et al., 2022).
In Silico Studies in Breast Cancer : In silico studies highlighted the potential of this compound in targeting key modulatory genes in Triple Negative Breast Cancer cells, providing insights for future drug development (H. D. et al., 2020).
Antitumor Effects on Renal Cell Carcinoma : Research found that this compound exerted antitumor effects on renal cell carcinoma cells by repressing YAP signaling, leading to reduced proliferation, invasion, migration, and tumorigenicity (Yuning Wang et al., 2020).
Inhibition of TGF-β Signaling in Oral Cancer Cells : It was observed to inhibit invasion and induce apoptosis in oral cancer cells by targeting TGF-β signaling, suggesting a potential role in oral cancer treatment (Yang Li & Cheng Gu, 2022).
Mecanismo De Acción
Degalactotigonin inhibits the growth and metastasis of osteosarcoma through repression of the Hedgehog/Gli1 pathway, which maintains malignant phenotypes and is involved in the prognosis of osteosarcoma patients . It decreases the activity of multiple intracellular kinases that affect the survival of osteosarcoma patients, including GSK3β . In pancreatic cancer cells, it inhibits EGF-induced phosphorylation of EGFR, as well as activation of EGFR downstream signaling molecules such as Akt and ERK .
Direcciones Futuras
Degalactotigonin shows promise as a potential treatment for various types of cancer, including osteosarcoma and pancreatic cancer . Future research could focus on evaluating the safety and efficacy of this compound in clinical studies. It may also be worth investigating its potential as an auxiliary drug for treating patients with osteosarcoma . Another interesting direction could be exploring its effects on other types of cancer and its potential to overcome drug resistance .
Propiedades
IUPAC Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h20-47,51-62H,5-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNQXJIQCPPOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39941-51-0 |
Source


|
| Record name | Uttronin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
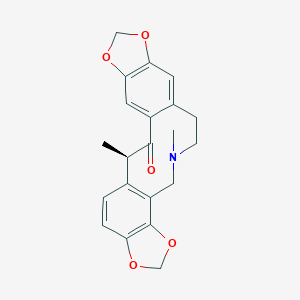
![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)
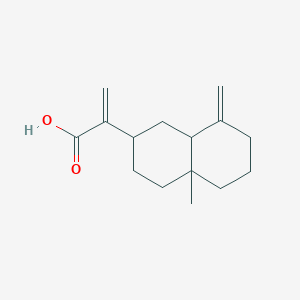
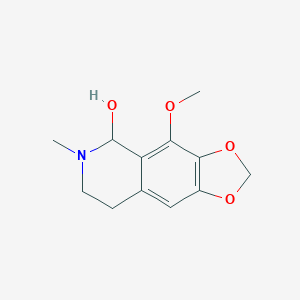


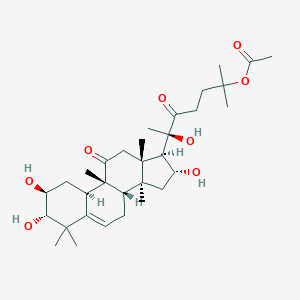
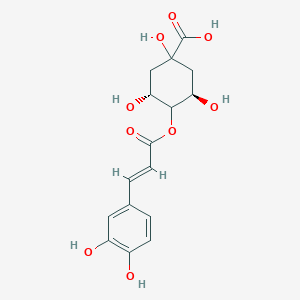



![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)

